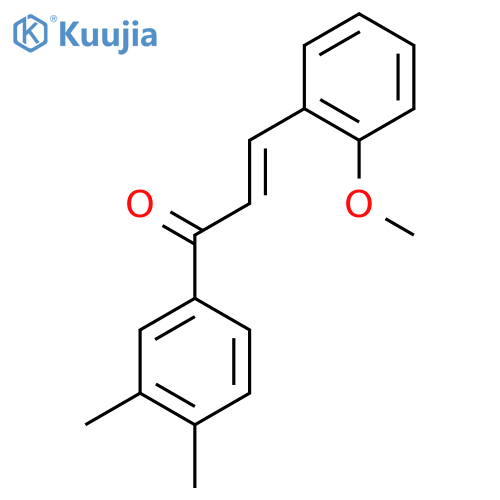

Cas no 1181695-34-0 ((2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one)

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

-

- MDL: MFCD11926919

- インチ: 1S/C18H18O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-12H,1-3H3/b11-10+

- InChIKey: HKOUHDNOFWJGLO-ZHACJKMWSA-N

- ほほえんだ: O(C)C1C=CC=CC=1/C=C/C(C1C=CC(C)=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 347

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 26.3

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422187-1 g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

1181695-34-0 | 1g |

€339.20 | 2023-04-24 | ||

| abcr | AB422187-5 g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

1181695-34-0 | 5g |

€658.70 | 2023-04-24 | ||

| abcr | AB422187-10g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |

1181695-34-0 | 10g |

€786.50 | 2025-02-16 | ||

| abcr | AB422187-25 g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

1181695-34-0 | 25g |

€1169.90 | 2023-04-24 | ||

| abcr | AB422187-5g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |

1181695-34-0 | 5g |

€658.70 | 2025-02-16 | ||

| abcr | AB422187-10 g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

1181695-34-0 | 10g |

€786.50 | 2023-04-24 | ||

| abcr | AB422187-25g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |

1181695-34-0 | 25g |

€1169.90 | 2025-02-16 | ||

| abcr | AB422187-1g |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one; . |

1181695-34-0 | 1g |

€339.20 | 2025-02-16 |

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-oneに関する追加情報

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

The compound with CAS No 1181695-34-0, known as (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied for their unique electronic properties and potential applications in drug design, optoelectronics, and advanced materials.

Structure and Synthesis

The molecule features a conjugated enone system, with a (2E) configuration that plays a critical role in its electronic properties. The substituents on the aromatic rings—specifically the methyl groups on the 3,4-dimethylphenyl group and the methoxy group on the 2-methoxyphenyl ring—contribute to its stability and reactivity. Recent studies have focused on optimizing the synthesis of this compound, employing methods such as the Aldol reaction and Michael addition to achieve high yields and purity.

Applications in Drug Design

One of the most promising applications of (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one lies in its potential as a lead compound in drug discovery. The enone system is known to exhibit significant biological activity, making it a valuable scaffold for developing new therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders.

Optoelectronic Properties

In the realm of materials science, this compound has shown remarkable optoelectronic properties due to its extended conjugation and aromatic substituents. Studies have demonstrated that it can be used as a building block for organic semiconductors, with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of electron-donating methoxy groups enhances its electron transport properties, making it a candidate for next-generation electronic materials.

Recent Research Findings

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Density functional theory (DFT) calculations have revealed that the molecule exhibits strong π-conjugation across its enone system, which significantly influences its optical absorption and emission properties. These findings have opened new avenues for its application in bioimaging and sensing technologies.

Environmental Considerations

In addition to its technical applications, researchers have also investigated the environmental impact of (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. Studies suggest that it has low toxicity to aquatic organisms under standard laboratory conditions, making it a safer alternative to traditional organic compounds in certain industrial processes.

Conclusion

The compound (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS No 1181695-34-0) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in advancing both scientific understanding and practical innovations.

1181695-34-0 ((2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one) 関連製品

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 1203686-67-2(5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])

- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)

- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)

- 41547-29-9(oct-5-enal)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)

- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)